molecular formula C24H16Cl2N2 B11534593 N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine

N,N'-bis[(E)-(3-chlorophenyl)methylidene]naphthalene-1,5-diamine

Katalognummer: B11534593
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: WAIOBBWNKLXGRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is a complex organic compound characterized by the presence of chlorophenyl and naphthyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE typically involves the condensation of 3-chlorobenzaldehyde with 5-amino-1-naphthaldehyde under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted chlorophenyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Wirkmechanismus

The mechanism by which (Z)-1-(3-CHLOROPHENYL)-N-{5-[(Z)-[(3-CHLOROPHENYL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

  • N,N'-Bis[(E)-(4-Chlorphenyl)methyliden]naphthalin-1,5-diamin
  • N,N'-Bis[(E)-(3-Bromphenyl)methyliden]naphthalin-1,5-diamin
  • N,N'-Bis[(E)-(3-Methylphenyl)methyliden]naphthalin-1,5-diamin

Einzigartigkeit

Im Vergleich zu seinen Analoga zeigt N,N'-Bis[(E)-(3-Chlorphenyl)methyliden]naphthalin-1,5-diamin aufgrund des Vorhandenseins der Chloratome, die seine Reaktivität und biologische Aktivität verstärken, einzigartige Eigenschaften. Die elektronenziehende Natur der Chloratome erhöht die Stabilität der Verbindung und ihre Fähigkeit, starke Wechselwirkungen mit biologischen Zielstrukturen einzugehen.

Eigenschaften

Molekularformel

C24H16Cl2N2

Molekulargewicht

403.3 g/mol

IUPAC-Name

1-(3-chlorophenyl)-N-[5-[(3-chlorophenyl)methylideneamino]naphthalen-1-yl]methanimine

InChI

InChI=1S/C24H16Cl2N2/c25-19-7-1-5-17(13-19)15-27-23-11-3-10-22-21(23)9-4-12-24(22)28-16-18-6-2-8-20(26)14-18/h1-16H

InChI-Schlüssel

WAIOBBWNKLXGRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.